molecular formula C11H13NO6 B15160830 Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- CAS No. 832102-13-3

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)-

Cat. No.: B15160830
CAS No.: 832102-13-3
M. Wt: 255.22 g/mol
InChI Key: XCKDLEDCGWEDOQ-SECBINFHSA-N
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Description

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- is a chemical compound with a complex structure that includes an oxirane ring, a methoxymethoxy group, and a nitrophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methoxymethoxy)-5-nitrophenol with an epoxide precursor in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of oxirane oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with proteins, nucleic acids, and other biomolecules. These interactions can result in various biological effects, including inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Oxirane, 2-[[(4-methoxyphenyl)methoxy]methyl]-, (2R)-
  • Oxirane, (methoxymethyl)-

Comparison

Compared to similar compounds, Oxirane, [[2-(methoxymethoxy)-5-nitrophenoxy]methyl]-, (2R)- is unique due to the presence of both methoxymethoxy and nitrophenoxy groups. These functional groups contribute to its distinct chemical reactivity and potential applications. The nitrophenoxy group, in particular, can enhance the compound’s biological activity, making it a valuable compound for research in medicinal chemistry.

Properties

CAS No.

832102-13-3

Molecular Formula

C11H13NO6

Molecular Weight

255.22 g/mol

IUPAC Name

(2R)-2-[[2-(methoxymethoxy)-5-nitrophenoxy]methyl]oxirane

InChI

InChI=1S/C11H13NO6/c1-15-7-18-10-3-2-8(12(13)14)4-11(10)17-6-9-5-16-9/h2-4,9H,5-7H2,1H3/t9-/m1/s1

InChI Key

XCKDLEDCGWEDOQ-SECBINFHSA-N

Isomeric SMILES

COCOC1=C(C=C(C=C1)[N+](=O)[O-])OC[C@H]2CO2

Canonical SMILES

COCOC1=C(C=C(C=C1)[N+](=O)[O-])OCC2CO2

Origin of Product

United States

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